4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2S/c14-10-5-1-8(2-6-10)7-11-12(9-3-4-9)16-13(15)17-11/h1-2,5-6,9H,3-4,7H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRGQBRBYCWKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazole Core
The thiazole ring is typically formed via a semi-Hantzsch cyclization reaction. This involves the condensation of thiosemicarbazones with α-haloketones under basic conditions:
- Starting Materials: Thiosemicarbazone derivatives and α-haloketones bearing appropriate substituents.
- Reaction Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of triethylamine (Et₃N) as a base catalyst.
- Reaction Time: Approximately 30 minutes to 1 hour.
- Outcome: Efficient cyclization yielding the thiazole ring with the desired substituents.
This method is favored for its simplicity, high yield (>95%), and avoidance of complex purification steps.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at position 4 is introduced via cyclopropanation reactions or by using cyclopropyl-containing α-haloketones as starting materials:
- Method 1: Use of 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone as the α-haloketone precursor, which already contains the cyclopropyl group.
- Method 2: Direct cyclopropanation of alkenes using diazomethane or Simmons–Smith reagents, although this is less common due to selectivity issues.
The preferred approach is the use of cyclopropyl-substituted haloketones to streamline synthesis and improve regioselectivity.
Attachment of the 4-Fluorophenylmethyl Group
The 4-fluorophenylmethyl group is typically introduced via nucleophilic substitution or cross-coupling reactions:
- Cross-Coupling: Suzuki-Miyaura coupling using 4-fluorophenylboronic acid derivatives with appropriate halogenated thiazole intermediates.
- Nucleophilic Substitution: Reaction of the thiazole intermediate with 4-fluorobenzyl halides under basic conditions.
Cross-coupling methods are preferred for their mild conditions and functional group tolerance, enabling selective attachment of the fluorophenyl moiety.
Optimized Industrial Production Techniques
For large-scale synthesis, the following optimizations are applied:
- Continuous Flow Reactors: These reactors provide better control over reaction parameters such as temperature and mixing, leading to improved yields and reduced reaction times.
- Catalyst Selection: Use of triethylamine as a base catalyst accelerates cyclization and improves product purity.
- Purification: Avoidance of chromatographic purification by optimizing reaction conditions to minimize side products. Crystallization and recrystallization techniques are employed instead.
- Solvent Choice: DMF and DMSO are favored due to their high polarity and ability to dissolve reactants efficiently.
- Temperature Control: Maintaining reaction temperatures between 80–90°C balances reaction rate and minimizes by-product formation.
Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | Thiosemicarbazone + α-haloketone + Et₃N in DMF | Reflux | 30 min | >95 | High purity, avoids chromatography |
| Cyclopropyl group introduction | Use of 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | Reflux | 30-60 min | High | Pre-substituted haloketone simplifies step |
| Fluorophenylmethyl attachment | Suzuki coupling with 4-fluorophenylboronic acid | 80-90°C | 1-2 hours | Moderate to high | Cross-coupling preferred for selectivity |
Analytical Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for cyclopropyl protons (δ 1.2–1.5 ppm) and aromatic fluorophenyl protons (δ 7.2–7.8 ppm).
- ^13C NMR confirms carbon environments in the thiazole ring and substituents.
Fourier Transform Infrared Spectroscopy (FT-IR):
- C=N stretch of thiazole ring around 1600 cm⁻¹.
- N-H bending vibrations near 3300 cm⁻¹.
-
- Molecular ion peak [M+H]^+ at m/z 289.08 confirms molecular weight.
-
- Provides detailed stereoelectronic structure, confirming the orientation of cyclopropyl and fluorophenyl groups.
Research Findings and Notes
- The semi-Hantzsch cyclization route is highly efficient and scalable, suitable for industrial application without the need for chromatographic purification.
- The choice of cyclopropyl-substituted α-haloketones as precursors simplifies the synthetic route and improves regioselectivity.
- Cross-coupling reactions for fluorophenylmethyl attachment offer mild conditions and high selectivity, critical for preserving sensitive functional groups.
- Continuous flow reactors enhance reaction control, reduce reaction times, and improve overall yield in industrial settings.
- The compound exhibits high purity (>95%) under optimized conditions, confirmed by multiple analytical techniques.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Thiazole ring formation | Semi-Hantzsch cyclization | Thiosemicarbazone, α-haloketone, Et₃N | Reflux in DMF, 30 min | >95 | Efficient, no chromatography |
| Cyclopropyl group introduction | Use of cyclopropyl α-haloketone | 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | Reflux, 30-60 min | High | Pre-substituted precursor |
| Fluorophenylmethyl attachment | Suzuki-Miyaura coupling | 4-fluorophenylboronic acid, Pd catalyst | 80-90°C, 1-2 hours | Moderate to High | Mild, selective |
| Industrial scale optimization | Continuous flow reactors | Same reagents as above | Controlled temperature, flow | Improved | Enhanced yield and purity |
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine
- Molecular Formula : CHFNS
- Molecular Weight : Approximately 248.32 g/mol
The compound features a unique thiazole structure, which is known for its biological activity. The presence of a cyclopropyl group and a fluorophenylmethyl substituent enhances its chemical properties, making it a versatile scaffold for further modifications.
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds with thiazole rings exhibit promising antitumor properties. Structural analogs of 4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine have shown significant cytotoxic effects against various cancer cell lines. For instance, preliminary studies suggest an IC50 value comparable to established chemotherapeutics like doxorubicin.
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| 4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | TBD | Antitumor potential |
| Similar Thiazole Derivative | 1.61 ± 1.92 | Antitumor activity |
Mechanism of Action : The compound may interact with specific enzymes and receptors involved in metabolic pathways, potentially modulating biological processes critical for cancer progression.
Biological Research
In biological applications, this compound serves as a lead compound for drug discovery. Its ability to inhibit specific enzymes suggests potential use in developing therapeutic agents for various diseases.
Enzyme Inhibition : Studies have shown that 4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine can inhibit enzymes related to cell proliferation and microbial activity, indicating possible antimicrobial effects.
Specialty Chemicals
The compound can be utilized in the production of specialty chemicals due to its unique molecular structure. Its derivatives may serve as intermediates in synthesizing agrochemicals and other high-value products.
Analytical Chemistry
In analytical chemistry, compounds like 4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine are valuable for developing sensitive detection methods for various analytes. Understanding their behavior under different conditions can enhance industrial processes and product quality.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Studies : A study demonstrated that thiazole derivatives could significantly inhibit the growth of cancer cells through specific enzyme interactions.
- Antimicrobial Research : Another research project highlighted the antimicrobial properties of thiazole compounds, showing their effectiveness against various pathogens.
- Material Science Applications : Some derivatives have been explored for their electrical properties, indicating potential use in electronics and other technological applications.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 4-cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine are summarized in Table 1, followed by detailed analyses.
Table 1: Structural and Functional Comparison of Thiazole and Related Derivatives
Structural Isomerism: Fluorophenyl Substitution Position
The positional isomer 4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine (CAS 1240527-61-0) shares the same molecular formula but differs in the fluorine atom’s position on the benzyl group (2- vs. 4-fluorophenyl) . This minor change alters electronic and steric effects:
- In contrast, the 2-fluorophenyl isomer introduces ortho-substitution, which may increase steric hindrance and reduce planarity .
- For example, ortho-substituted fluorophenyl groups in other scaffolds reduce binding affinity due to unfavorable van der Waals interactions .
Functional Group Variations: MortaparibMild
MortaparibMild (IUPAC name: 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine) replaces the cyclopropyl and fluorophenylmethyl groups with a triazole-thiophene system and a 4-methoxyphenyl group . Key differences include:
- Target Specificity : MortaparibMild’s triazole and thiophene moieties enable dual inhibition of Mortalin and PARP1, proteins involved in cancer cell survival. The target compound lacks these functional groups, suggesting divergent biological applications.
Core Ring Modifications: Thiadiazole Derivatives
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine replace the thiazole ring with a thiadiazole core . This modification impacts:
- Anticancer Activity : These derivatives showed selective cytotoxicity against breast cancer (MCF7 cells, IC₅₀ = 1.28 μg/mL), suggesting that the thiadiazole core enhances interaction with cancer-related enzymes like topoisomerase II .
Biological Activity
4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine is with a molecular weight of 248.32 g/mol. Its structure includes:
- A cyclopropyl group
- A 4-fluorophenyl group
- A thiazol-2-amine moiety
These structural components are critical for its biological interactions.
The biological activity of 4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, altering metabolic pathways.
- Receptor Interaction : It likely binds to certain receptors, influencing signal transduction pathways.
- Antimicrobial Activity : The thiazole moiety is known for its ability to exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance:
- Gram-positive and Gram-negative Bacteria : Compounds similar to thiazoles have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The anticancer potential of thiazole derivatives has been extensively studied:
- Cytotoxicity : Thiazole compounds have demonstrated IC50 values in the range of 1.61 to 23.30 µM against different cancer cell lines . The presence of electron-donating groups in their structure enhances their cytotoxicity.
Anticonvulsant Activity
Thiazole-containing compounds have been evaluated for anticonvulsant properties:
- Protective Effects : Certain thiazole derivatives have shown significant protective effects in animal models against seizures, indicating their potential as anticonvulsants .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications in the chemical structure affect biological activity:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances the compound's interaction with biological targets, increasing potency.
- Cyclopropyl Group : This group contributes to the overall lipophilicity and may influence the compound's ability to penetrate biological membranes.
Case Studies and Research Findings
Q & A
Basic Research Question
Advanced Research Question
- Substituent Variation : Compare analogs with substituents at the cyclopropyl (e.g., methyl vs. ethyl) or fluorophenyl (e.g., chloro vs. methoxy) positions .
- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole to assess potency changes .
Data Contradiction Analysis : Conflicting activity data may arise from assay conditions (e.g., serum protein interference). Validate using orthogonal assays (e.g., SPR vs. cellular uptake studies) .
What strategies resolve contradictions in crystallographic refinement or spectral data?
Advanced Research Question
- Crystallography : Use SHELX’s twin refinement for resolving overlapping electron density in low-symmetry space groups .
- Spectroscopy : Cross-validate NMR assignments via 2D experiments (COSY, HSQC) and computational modeling (DFT for chemical shift prediction) .
What critical factors influence stability studies under varying pH and temperature conditions?
Advanced Research Question
- Degradation Pathways : Hydrolysis of the thiazole ring at extreme pH (pH <2 or >10) or photooxidation under UV light .
- Analytical Protocols : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to quantify degradation products .
How can researchers address synthetic yield discrepancies in scaled-up reactions?
Advanced Research Question
- Scale-Up Challenges : Reduced mixing efficiency in large batches may lower yields. Optimize via flow chemistry or segmented dosing of reagents .
- By-Product Analysis : Identify side products (e.g., sulfoxides from over-oxidation) using LC-MS and adjust stoichiometry of oxidizing agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
